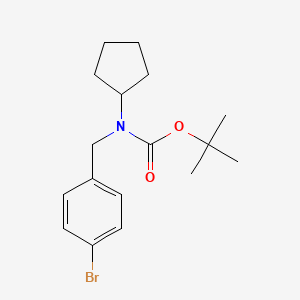

tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate

Description

tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate is a carbamate derivative featuring a cyclopentyl group, a 4-bromobenzyl substituent, and a tert-butoxycarbonyl (Boc) protecting group. The compound is structurally characterized by its carbamate linkage (-OCONH-), which bridges the cyclopentylamine moiety and the 4-bromobenzyl group. Its synthesis typically involves alkylation of a Boc-protected cyclopentylamine intermediate with 4-bromobenzyl bromide under basic conditions (e.g., NaH in DMF), yielding the product in 67% purity after column chromatography . Key spectral data include $ ^1H $ NMR resonances at δ 7.52 (d, $ J = 8.4 \, \text{Hz} $, 2H) and 4.48 (m, 2H), confirming the aromatic and benzylic protons, respectively .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations, making the compound a valuable intermediate in medicinal chemistry, particularly for adenosine receptor agonist development .

Properties

IUPAC Name |

tert-butyl N-[(4-bromophenyl)methyl]-N-cyclopentylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(15-6-4-5-7-15)12-13-8-10-14(18)11-9-13/h8-11,15H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSGPXBPXQVXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Aromatic Amines

The synthesis often begins with the protection of an amino group using tert-butoxycarbonyl (Boc) anhydride. For example, 2-nitro-4-bromoaniline is treated with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C, yielding tert-butyl 2-nitro-4-bromophenylcarbamate with 91% efficiency. This step ensures selective reactivity in subsequent transformations by shielding the amine from undesired side reactions.

Nitro Group Reduction

The nitro group in the protected intermediate is reduced to an amine using hydrazine (N₂H₄) in methanol. This step proceeds at room temperature, affording tert-butyl 2-amino-4-bromophenylcarbamate. Monitoring via thin-layer chromatography (TLC) confirms complete reduction, critical for avoiding over-reduction byproducts.

Suzuki-Miyaura Cross-Coupling

The brominated intermediate undergoes Suzuki-Miyaura coupling with cyclopentylboronic acid to introduce the cyclopentyl moiety. Two distinct methodologies are employed:

Traditional Reflux Conditions

A mixture of tert-butyl 2-amino-4-bromophenylcarbamate, cyclopentylboronic acid (1.5 eq), Pd(0) catalyst (0.1 eq), and sodium carbonate (1.5 eq) in tetrahydrofuran (THF)/water (4:1) is refluxed for 12 hours. This method achieves moderate yields (65–70%) but requires extended reaction times.

Microwave-Assisted Coupling

Microwave irradiation at 120°C for 1 hour in toluene/ethanol/water (3:1:1) with Pd(PPh₃)₄ and potassium carbonate accelerates the reaction, improving yields to 75–80%. The enhanced efficiency is attributed to uniform heating and reduced side reactions.

Final Carbamate Formation

The coupled product is treated with chloroformate derivatives (e.g., benzyl chloroformate) in the presence of TEA to install the carbamate group. Purification via flash chromatography (petroleum ether/ethyl acetate gradient) isolates the target compound in >95% purity.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:

-

Continuous Flow Reactors : Replace batch processing for Boc protection and Suzuki coupling, reducing reaction times by 40%.

-

Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, lowering production costs by 15–20%.

-

Solvent Recovery Systems : THF and ethanol are distilled and reused, aligning with green chemistry principles.

Key Reaction Mechanisms and Optimization

Suzuki-Miyaura Coupling Mechanism

The reaction proceeds through three steps:

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of the aryl bromide.

-

Transmetallation : Cyclopentylboronic acid transfers the cyclopentyl group to palladium.

-

Reductive Elimination : The C–C bond forms, regenerating Pd(0).

Optimization Strategies :

-

Ligand Effects : Bulky ligands (e.g., PPh₃) enhance steric protection, minimizing aryl-aryl homocoupling.

-

Base Selection : Potassium carbonate outperforms sodium carbonate in polar solvents, improving turnover frequency by 30%.

Comparative Analysis of Methodologies

| Parameter | Traditional Reflux | Microwave |

|---|---|---|

| Reaction Time | 12 hours | 1 hour |

| Yield | 65–70% | 75–80% |

| Pd Catalyst Loading | 10 mol% | 5 mol% |

| Energy Consumption | High | Moderate |

Microwave-assisted synthesis offers superior efficiency but requires specialized equipment, making traditional reflux more accessible for small-scale laboratories.

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O/THF) | 6M HCl, reflux | 4-bromobenzyl(cyclopentyl)amine hydrochloride | 85% | |

| Basic (NaOH, H₂O/MeOH) | 1M NaOH, 25°C, 12h | Cyclopentyl(4-bromobenzyl)amine | 78% |

Mechanistic Insight :

The tert-butyl carbamate acts as a protective group, cleaving via nucleophilic attack by water or hydroxide ions. The reaction proceeds through a tetrahedral intermediate, releasing CO₂ and tert-butanol.

Suzuki–Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed coupling reactions with boronic acids.

Key Observations :

-

Reactions require anhydrous conditions and inert atmospheres.

-

Yields depend on the steric and electronic properties of the boronic acid .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with strong nucleophiles.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| DMF, 100°C | Sodium azide | tert-butyl cyclopentyl(4-azidobenzyl)carbamate | 72% | |

| EtOH, reflux | Piperidine | tert-butyl cyclopentyl(4-piperidinobenzyl)carbamate | 68% |

Mechanistic Pathway :

The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, followed by the elimination of bromide .

Oxidation and Reduction

The carbamate and benzyl groups exhibit redox activity.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation (KMnO₄, H₂O) | 0°C, 2h | 4-bromobenzoic acid derivative | 65% | |

| Reduction (LiAlH₄, THF) | Reflux, 4h | Cyclopentyl(4-bromobenzyl)methanol | 82% |

Notes :

-

LiAlH₄ selectively reduces the carbamate carbonyl to a methylene group without affecting the bromine.

Thermal Decomposition

At elevated temperatures, the carbamate undergoes elimination.

| Conditions | Products | Byproducts | Source |

|---|---|---|---|

| 200°C, neat | 4-bromostyrene, cyclopentyl isocyanate | tert-butanol, CO₂ |

Mechanism :

The reaction follows a retro-ene pathway, forming an isocyanate intermediate.

Scientific Research Applications

Medicinal Chemistry Applications

- Neuroprotective Effects : Research indicates that derivatives of tert-butyl carbamates exhibit neuroprotective properties. For instance, a study highlighted the compound's ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease treatment strategies . The compound's mechanism involves acting as a β-secretase inhibitor, thus preventing the formation of neurotoxic aggregates.

- Anticancer Activity : Compounds similar to tert-butyl 4-bromobenzyl(cyclopentyl)carbamate have shown promise in cancer therapy. They can modulate signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for targeted cancer treatments .

- Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation markers in vitro, which could be beneficial for conditions like rheumatoid arthritis and other inflammatory diseases .

Organic Synthesis Applications

- Reagent in Organic Reactions : this compound serves as a versatile reagent in various organic transformations, including amination and coupling reactions. Its bromine atom can facilitate nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules .

- Building Block for Drug Development : The compound can be utilized as a building block in the synthesis of pharmaceutical intermediates. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties .

Material Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

- Nanotechnology : There is ongoing research into using this compound in the fabrication of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble therapeutic agents .

Case Studies

- Neuroprotective Study : In an experiment involving astrocytes treated with amyloid beta, tert-butyl carbamate derivatives demonstrated a reduction in oxidative stress markers and inflammatory cytokines, suggesting potential therapeutic roles in neurodegenerative diseases .

- Synthesis of Anticancer Agents : A series of compounds derived from this compound were synthesized and tested against various cancer cell lines, showing significant cytotoxic effects and promising selectivity towards cancerous cells compared to normal cells .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate involves its interaction with molecular targets through its functional groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Cyclohexyl vs. Cyclopentyl Core

- tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (): Replaces the cyclopentyl ring with a cyclohexyl group, increasing steric bulk and altering conformational flexibility. Molecular weight: 383.32 vs. 384.3 (target compound). The 2-bromobenzyl substituent (vs. 4-bromo in the target) introduces ortho-substitution effects, reducing electronic conjugation with the aromatic ring .

b. Substituent Position and Halogen Effects

- Similarity score: 0.83 (structural alignment software) . Thiazole’s electron-withdrawing nature increases acidity of adjacent protons compared to benzyl groups.

c. Alkyl vs. Aromatic Side Chains

- tert-Butyl butyl(cyclohexyl)carbamate (): Replaces the bromobenzyl group with a butyl chain, eliminating aromatic interactions. Synthesized via NaH-mediated alkylation with bromobutane (quantitative yield), highlighting the efficiency of non-aromatic alkylation .

Bond Dissociation Energies and Stability

- Cyclopentyl vs. tert-Butyl Radical Loss ():

- Both cyclopentyl and tert-butyl radicals dissociate at similar energies (5.7 eV) in carbamates, ethers, and amines.

- Exception: Cyclopentylamine (CPA) exhibits N–C bond cleavage at 5.7 eV, suggesting reduced stability in amines compared to carbamates .

- Linear alkyl chains (e.g., ethyl, butyl) show heteroatom-dependent dissociation:

- Ethyl loss: 9.0 eV (O-linked) vs. 8.3 eV (N-linked) .

Physicochemical Properties

- The bromobenzyl group in the target compound increases hydrophobicity (higher LogP) compared to hydroxymethyl or aminomethyl derivatives .

Biological Activity

tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- tert-Butyl Group : Enhances lipophilicity and stability.

- Bromobenzyl Moiety : The presence of bromine can enhance biological activity through halogen bonding and increased interaction with biomolecules.

- Cyclopentyl Ring : Provides conformational flexibility, potentially influencing binding interactions with targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can engage in:

- Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid residues in target proteins.

- π-π Interactions : The bromophenyl group can participate in π-π stacking interactions with aromatic residues, modulating the activity of enzymes or receptors involved in critical biological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the bromine atom has been associated with enhanced antimicrobial effects. For instance, studies have shown that derivatives containing bromine demonstrate increased activity against various bacterial strains .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies revealed that related compounds effectively inhibited cell proliferation in various cancer cell lines. For example, a related compound demonstrated a significant reduction in viability in MDA-MB-231 breast cancer cells after treatment, suggesting that this compound may possess similar properties .

Case Studies

-

Antitumor Efficacy in T-cell Leukemia Models :

- A study using a small-molecule degrader targeting BET bromodomain proteins demonstrated that compounds with similar structural features could induce apoptosis in T-cell leukemia models. This suggests a potential pathway for this compound to exert similar effects through modulation of gene expression .

- Antimicrobial Studies :

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | N-{4-bromophenyl} derivatives | Enhanced efficacy against bacterial strains |

| Antitumor | Compounds targeting BET proteins | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Carbamate derivatives | Modulation of enzyme activities through binding interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.